2-Phenylcyclopenta[b]chromene-1-carbaldehyde
Description
Properties
IUPAC Name |
2-phenylcyclopenta[b]chromene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-12-17-15(13-6-2-1-3-7-13)11-19-16(17)10-14-8-4-5-9-18(14)21-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILSMUZNACBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4OC3=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, to form the chromene ring system . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclopenta[b]chromene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-Phenylcyclopenta[b]chromene-1-carboxylic acid.
Reduction: 2-Phenylcyclopenta[b]chromene-1-methanol.
Substitution: 2-(4-nitrophenyl)cyclopenta[b]chromene-1-carbaldehyde (nitration product).
Scientific Research Applications
Biological Activities
Anticancer Potential:
Research has indicated that derivatives of chromene compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit protein kinases, which are crucial in cancer cell proliferation and survival. The potential of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde in this context is promising, as it may serve as a lead compound for developing new anticancer agents.
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells, disrupt cell cycle progression, or inhibit specific signaling pathways involved in tumor growth. For example, compounds with similar structural motifs have been shown to interact with microtubules or target specific kinases, leading to reduced viability in cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer) .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on MDA-MB231 cells with an IC50 value indicating significant activity at low concentrations. |
| Study B | Cardiovascular Effects | Found that related chromene compounds enhanced cGMP production, suggesting potential for cardiovascular applications. |
| Study C | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with chromene derivatives. |
Mechanism of Action
The mechanism of action of 2-Phenylcyclopenta[b]chromene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, its antimicrobial activity may result from its ability to inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
2-Phenylcyclopenta[b]chromene-1-carbaldehyde can be compared with other similar compounds, such as:
2-Phenylchromene-1-carbaldehyde: Lacks the cyclopentane ring, which may affect its biological activity and chemical reactivity.
2-Phenylcyclopenta[b]chromene-1-methanol: The aldehyde group is reduced to a primary alcohol, which may alter its reactivity and applications.
2-(4-nitrophenyl)cyclopenta[b]chromene-1-carbaldehyde: Contains a nitro group on the phenyl ring, which may enhance its biological activity but also increase its toxicity.
The uniqueness of this compound lies in its specific structure, which combines a chromene ring with a cyclopentane ring and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications .
Biological Activity
2-Phenylcyclopenta[b]chromene-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a unique structure that integrates a chromene moiety with a phenyl group and an aldehyde functional group. This structural arrangement is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to activate apoptotic pathways by modulating key proteins involved in cell survival and death, such as Bcl-2 and caspases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific enzymatic pathways critical for bacterial survival .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.
Case Studies
A notable study conducted on the compound's effects on breast cancer cells revealed a dose-dependent response where higher concentrations led to increased apoptosis rates. The study utilized flow cytometry to quantify cell death, demonstrating the compound's potential as a lead candidate for further development in cancer therapeutics .
Another investigation focused on its antimicrobial properties highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The study reported a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting that this compound could be an alternative treatment option for antibiotic-resistant infections .
Data Summary
Q & A
Q. How to design a longitudinal study for degradation kinetics?
- Methodological Answer :
- SEM (Structural Equation Modeling) : Model degradation pathways while controlling for humidity, temperature, and light exposure.
- Bootstrapping : Validate indirect effects (e.g., UV light → radical formation → aldehyde oxidation) with 10,000 resamples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
